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Compound of Interest

Compound Name: Antileishmanial agent-28

Cat. No.: B3026819 Get Quote

This guide provides a comprehensive preclinical evaluation of Antileishmanial agent-28, a

novel compound from the N²,N⁴-disubstituted quinazoline-2,4-diamine series. The performance

of this agent is objectively compared with established antileishmanial drugs: Amphotericin B,

Miltefosine, and Paromomycin. Supporting experimental data, detailed methodologies, and

visual representations of signaling pathways and workflows are presented to aid researchers,

scientists, and drug development professionals in their assessment of this promising

therapeutic candidate.

Data Presentation: In Vitro and In Vivo Efficacy
The antileishmanial activity and cytotoxicity of Antileishmanial agent-28 and comparator

drugs were evaluated using standardized in vitro and in vivo models. The quantitative data are

summarized in the tables below for ease of comparison.

Table 1: In Vitro Activity against Leishmania spp. and Cytotoxicity
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Compound

L. donovani
(Intracellular
Amastigote)
EC₅₀ (µM)

L.
amazonensis
(Intracellular
Amastigote)
EC₅₀ (µM)

Cytotoxicity
(J774A.1
Macrophage)
CC₅₀ (µM)

Selectivity
Index (L.
donovani)
(CC₅₀/EC₅₀)

Antileishmanial

agent-28
1.5[1] 13[1] 18[1] 12

Amphotericin B 0.029 - 0.65[2][3] ~0.04 (L. major) >10 >15 - >345

Miltefosine 1.26 - 3.85[2][4]
1.45 (intracellular

amastigotes)[3]
>20 >5 - >16

Paromomycin 8 - 45[5][6]
~48

(promastigotes)
>100 >2 - >12.5

Table 2: In Vivo Efficacy in Murine Model of Visceral Leishmaniasis (L. donovani)

Compound
Dose & Route of
Administration

% Reduction in
Liver Parasite
Burden

Reference

Quinazoline 23

(related to Agent-28)

15 mg/kg/day for 5

days (Intraperitoneal)
37%

Van Horn et al., 2014,

J Med Chem

Amphotericin B

(liposomal)

Single dose of 3.5

mg/kg (Intravenous)
~100%

Banerjee et al., 2017,

Nanomedicine

Miltefosine
13 mg/kg/day for 15

days (Oral)

Clinically cured (no

relapse)

Romero et al., 2016,

PLOS Negl Trop Dis

Paromomycin

15-20 mg/kg/day for

21-28 days

(Intramuscular)

80-90% cure rate

(human studies)

Gadelha et al., 2012,

Rev Soc Bras Med

Trop

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
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In Vitro Intracellular Amastigote Susceptibility Assay
This protocol is adapted from the methods described by Van Horn et al. (2014).

Cell Culture: Mouse macrophage cell line J774A.1 is maintained in RPMI-1640 medium

supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin

at 37°C in a 5% CO₂ humidified incubator.

Parasite Culture:Leishmania donovani and Leishmania amazonensis promastigotes are

cultured in M199 medium supplemented with 10% FBS and antibiotics at 26°C.

Macrophage Infection: J774A.1 macrophages are seeded in 96-well plates and allowed to

adhere overnight. Stationary phase promastigotes are then added to the macrophages at a

parasite-to-macrophage ratio of 10:1 and incubated for 24 hours to allow for phagocytosis.

Drug Treatment: Following infection, extracellular promastigotes are removed by washing.

The test compounds (Antileishmanial agent-28 and comparators) are serially diluted and

added to the infected macrophages. The plates are incubated for an additional 72 hours.

Quantification of Infection: After incubation, the cells are fixed and stained with Giemsa. The

number of intracellular amastigotes per 100 macrophages is determined by light microscopy.

The 50% effective concentration (EC₅₀) is calculated as the drug concentration that causes a

50% reduction in the number of amastigotes compared to untreated controls.

In Vitro Cytotoxicity Assay
Cell Seeding: J774A.1 macrophages are seeded in 96-well plates and allowed to adhere

overnight.

Compound Incubation: The test compounds are serially diluted and added to the cells. The

plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.

Viability Assessment: Cell viability is assessed using a resazurin-based assay. Resazurin is

added to each well, and after a further incubation period, the fluorescence is measured. The

50% cytotoxic concentration (CC₅₀) is determined as the concentration of the compound that

reduces cell viability by 50% compared to untreated control cells.
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In Vivo Murine Model of Visceral Leishmaniasis
This protocol is based on the methodology used by Van Horn et al. (2014).

Animal Model: Female BALB/c mice (6-8 weeks old) are used for the study.

Infection: Mice are infected via intravenous injection with 1 x 10⁷ Leishmania donovani

amastigotes harvested from the spleen of a previously infected hamster.

Treatment: Seven days post-infection, treatment is initiated. The test compound (e.g.,

Quinazoline 23) is administered intraperitoneally once daily for five consecutive days.

Control groups receive the vehicle alone.

Assessment of Parasite Burden: Two days after the final dose, the mice are euthanized, and

their livers and spleens are collected. The parasite burden is determined by stamping the

organs onto glass slides, followed by Giemsa staining. The number of amastigotes per 1000

host cell nuclei is counted, and the Leishman-Donovan Units (LDU) are calculated. The

percentage reduction in parasite burden is determined by comparing the LDU of the treated

group to the untreated control group.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition
Assay
This is a generalized protocol for assessing the inhibition of Leishmania DHFR.

Enzyme and Substrates: Recombinant Leishmania DHFR enzyme is used. The substrates

are dihydrofolic acid (DHF) and NADPH.

Assay Buffer: A suitable buffer (e.g., Tris-HCl) at a physiological pH is used.

Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains

the assay buffer, NADPH, and the test compound at various concentrations.

Initiation of Reaction: The reaction is initiated by the addition of the DHFR enzyme and DHF.

Measurement of Activity: The activity of DHFR is monitored by measuring the decrease in

absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
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Calculation of Inhibition: The initial reaction rates are calculated, and the percentage of

inhibition for each compound concentration is determined. The 50% inhibitory concentration

(IC₅₀) is calculated from the dose-response curve.

Mandatory Visualizations
Proposed Mechanism of Action of N²,N⁴-disubstituted
Quinazoline-2,4-diamines
The primary mechanism of action for this class of compounds is believed to be the inhibition of

the enzyme dihydrofolate reductase (DHFR), which is crucial for the parasite's DNA synthesis

and survival.

Folate Metabolism Pathway in Leishmania

Inhibition by Antileishmanial Agent-28

Dihydrofolate (DHF) Dihydrofolate Reductase (DHFR)Substrate Tetrahydrofolate (THF) DNA SynthesisEssential forProduct

Antileishmanial agent-28
(Quinazoline derivative)

Inhibits

Click to download full resolution via product page

Caption: Proposed inhibition of Leishmania DHFR by Antileishmanial agent-28.

Experimental Workflow for In Vitro Antileishmanial Drug
Screening
The following diagram illustrates the key steps involved in the in vitro evaluation of

antileishmanial compounds.
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Caption: Workflow for in vitro antileishmanial and cytotoxicity screening.
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Logical Relationship of Preclinical Evaluation Steps
This diagram outlines the logical progression from in vitro screening to in vivo efficacy studies

in the preclinical evaluation of a new antileishmanial agent.

In Vitro Screening
(EC₅₀ against Leishmania)

Calculate Selectivity Index
(SI = CC₅₀ / EC₅₀)

Cytotoxicity Assay
(CC₅₀ against mammalian cells)

Lead Compound Identification
(High Potency & Selectivity)

In Vivo Efficacy Study
(Murine Model of Leishmaniasis)

Assess Reduction in
Parasite Burden

Promising Preclinical Candidate

Click to download full resolution via product page

Caption: Logical flow of preclinical evaluation for antileishmanial agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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